Cholinergic Bronchoconstriction Inhibition vs. Dextromethorphan
In a comparative study of non-narcotic antitussives using guinea-pig isolated bronchial strip chain preparations, tipepidine (0.1–100 μM) and dextromethorphan (1–300 μM) both caused concentration-dependent inhibition of the biphasic contraction evoked by electrical field stimulation. Critically, only tipepidine (10–100 μM) inhibited submaximal contractions evoked by exogenous acetylcholine (ACh; 1–30 μM); neither dextromethorphan nor noscapine (10–100 μM) showed this effect [1]. This demonstrates that tipepidine possesses direct anticholinergic activity at the bronchial smooth muscle level, a property absent in dextromethorphan and noscapine [1].
| Evidence Dimension | Inhibition of exogenous ACh-induced bronchial contraction |
|---|---|
| Target Compound Data | Inhibition observed at 10–100 μM |
| Comparator Or Baseline | Dextromethorphan: no inhibition at 10–100 μM; Noscapine: no inhibition at 10–100 μM |
| Quantified Difference | Tipepidine uniquely inhibited ACh-evoked contractions; dextromethorphan and noscapine produced 0% inhibition |
| Conditions | Guinea-pig isolated bronchial strip chain; exogenous ACh (1–30 μM); drug concentrations 10–100 μM |
Why This Matters
This direct anticholinergic activity differentiates tipepidine from dextromethorphan and noscapine, which may be relevant for cough associated with cholinergic bronchoconstriction and informs compound selection for respiratory pharmacology studies.
- [1] Kamikawa Y, Shimo Y. Inhibitory effects of non-narcotic antitussive drugs on cholinergically and non-cholinergically mediated neurogenic contractions of guinea-pig isolated bronchial muscle. J Pharm Pharmacol. 1991;43(4):242-6. View Source
